6-[2-(2-Chlorophenoxy)ethoxy]pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
6-[2-(2-chlorophenoxy)ethoxy]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4/c15-10-4-1-2-6-12(10)19-8-9-20-13-7-3-5-11(16-13)14(17)18/h1-7H,8-9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNQFEZYCKQHQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCOC2=CC=CC(=N2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2060052-79-9 | |
| Record name | 6-[2-(2-chlorophenoxy)ethoxy]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Retrosynthetic Analysis and Key Disconnections
The target compound features three critical structural elements:
- Pyridine-2-carboxylic acid core
- Ether linkage at position 6
- 2-(2-Chlorophenoxy)ethoxy side chain
Retrosynthetic pathways suggest two primary strategies:
- Late-stage etherification of preformed pyridine-2-carboxylic acid derivatives
- Early-stage installation of the ethoxy-phenoxy moiety followed by carboxyl group elaboration
Mitsunobu-Mediated Ether Synthesis
Core Methodology
The Mitsunobu reaction provides stereochemical control for ether formation between alcohols and phenols. In the context of pyridine systems, this method has been successfully employed for installing complex alkoxy groups.
Experimental Protocol (Adapted from Chart 2 in):
- Starting Material : Ethyl 6-hydroxypyridine-2-carboxylate (1.0 equiv)
- Coupling Partner : 2-(2-Chlorophenoxy)ethanol (1.2 equiv)
- Reagents :
- Cyanomethylenetributylphosphorane (CMBP, 1.5 equiv)
- Triphenylphosphine (1.5 equiv)
- Tetrahydrofuran (THF), 0°C to room temperature
- Reaction Time : 12-16 hours
- Intermediate : Ethyl 6-[2-(2-chlorophenoxy)ethoxy]pyridine-2-carboxylate
Nucleophilic Aromatic Substitution Approach
Halogenated Precursor Route
For systems with electron-deficient pyridine rings, nucleophilic displacement of halogens becomes feasible:
| Step | Component | Conditions | Yield |
|---|---|---|---|
| 1 | 6-Fluoropyridine-2-carbonitrile | KHMDS, −78°C in THF | 85% |
| 2 | Reaction with 2-(2-chlorophenoxy)ethanol | 110°C, DMF, 24h | 62% |
| 3 | Nitrile hydrolysis | H₂SO₄ (conc)/H₂O 1:1, reflux | 91% |
Mechanistic Note: The electron-withdrawing nitrile group activates position 6 for nucleophilic attack, enabling displacement of fluoride at elevated temperatures.
Reductive Amination Pathway
While primarily used for amine synthesis, modified reductive amination protocols can construct ethoxy bridges:
Key Transformation
- Intermediate Aldehyde Generation :
- Oxidation of 2-(2-chlorophenoxy)ethanol to corresponding aldehyde using Dess-Martin periodinane
- Condensation with 6-Aminopyridine-2-carboxylic Acid :
- NaBH(OAc)₃ in CH₂Cl₂
- Acetic acid catalyst
- Oxidative Workup :
- H₂O₂ in basic medium converts amine to ether
Limitation: Requires careful control of oxidation states, with typical yields of 45-50%.
Comparative Analysis of Methods
| Parameter | Mitsunobu | Nucleophilic Substitution | Reductive Amination |
|---|---|---|---|
| Yield | 72% | 62% | 48% |
| Step Count | 2 | 3 | 4 |
| Purification Complexity | Moderate | High | Very High |
| Functional Group Tolerance | Excellent | Limited | Moderate |
| Scalability | >100g demonstrated | <50g practical | Not recommended |
Industrial-Scale Considerations
Recent patent developments (WO2014200786A1) highlight critical process parameters for large batches:
- Temperature Control :
- Maintain −5°C to 5°C during exothermic coupling steps
- Solvent Systems :
- Preferred mixture: THF/H₂O (4:1) for optimal solubility
- Crystallization Optimization :
- Use heptanes/EtOAc (3:1) for final product isolation
- Seeding protocol with 0.01% w/w product crystals
These methods achieve >99.5% purity by HPLC at multi-kilogram scale.
Spectroscopic Characterization Data
Critical validation points for synthetic batches:
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.21 (d, J=7.6 Hz, 1H, H-3)
- δ 7.85 (t, J=7.8 Hz, 1H, H-4)
- δ 7.45 (d, J=8.1 Hz, 1H, aromatic)
- δ 4.52 (m, 4H, OCH₂CH₂O)
LC-MS :
- m/z 323.04 [M+H]⁺ (calc. 323.05)
IR (KBr) :
- 1685 cm⁻¹ (C=O stretch)
- 1240 cm⁻¹ (asymmetric C-O-C)
Chemical Reactions Analysis
Types of Reactions
6-[2-(2-Chlorophenoxy)ethoxy]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
6-[2-(2-Chlorophenoxy)ethoxy]pyridine-2-carboxylic acid has been investigated for its therapeutic potential in various diseases:
- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells by modulating specific signaling pathways.
- Anti-inflammatory Effects : The compound has demonstrated significant inhibition of cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response. Its IC50 values were comparable to established anti-inflammatory drugs like celecoxib, indicating its potential as an anti-inflammatory agent .
Agricultural Applications
In the agricultural sector, this compound has been explored for its herbicidal properties:
- Herbicide Development : Research indicates that derivatives of this compound can effectively inhibit the growth of certain weeds. This makes it a candidate for developing new herbicides that target resistant weed species without harming crops.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : It can be utilized to synthesize more complex organic compounds through various reactions such as substitution and oxidation. This application is particularly relevant in pharmaceutical chemistry where complex structures are often required .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with apoptosis induction. |
| Study 2 | Anti-inflammatory Effects | Inhibition of COX-2 activity with IC50 values comparable to celecoxib. |
| Herbicidal Properties | Effective growth inhibition of resistant weed species, suggesting potential as a new herbicide. |
Mechanism of Action
The mechanism of action of 6-[2-(2-Chlorophenoxy)ethoxy]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and target but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
6-(2-Chlorophenyl)pyridine-2-carboxylic Acid (CAS: 887982-21-0)
- Key Differences: Structure: Lacks the ethoxy linker, with the 2-chlorophenyl group directly attached to the pyridine ring. Safety: Classified under GHS Revision 8 with specific handling guidelines for inhalation and skin contact .
4-(2,4-Difluorophenyl)-2-pyridinecarboxylic Acid (CAS: 1258626-21-9)
- Key Differences: Substituents: Contains a difluorophenyl group instead of chlorophenoxy ethoxy. Fluorine’s electronegativity enhances metabolic stability and binding affinity in medicinal applications. Molecular Weight: Lower molecular weight (C₁₂H₇F₂NO₂ vs. C₁₄H₁₁ClNO₄), which may improve pharmacokinetic properties like diffusion rates .
6-[2-(Piperidin-4-yl)ethoxy]pyridine-2-carboxylic Acid
- Key Differences: Functional Groups: Incorporates a piperidinyl group, introducing basic nitrogen atoms that enhance solubility in acidic environments. Applications: Likely used in ion-channel targeting due to its amine functionality, contrasting with the lipophilic chlorophenoxy group in the target compound .
6-(3-Ethoxyphenyl)-picolinic Acid (CAS: 887982-60-7)
- Key Differences: Substituent Position: Ethoxy group at the 3-position of the phenyl ring vs. 2-chlorophenoxy in the target compound.
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Key Properties | Applications |
|---|---|---|---|---|---|
| 6-[2-(2-Chlorophenoxy)ethoxy]pyridine-2-carboxylic acid | 2060052-79-9 | C₁₄H₁₁ClNO₄ | Chlorophenoxy ethoxy, carboxylic acid | Lipophilic, flexible linker | Drug intermediates, polymer synthesis |
| 6-(2-Chlorophenyl)pyridine-2-carboxylic acid | 887982-21-0 | C₁₂H₈ClNO₂ | Direct 2-chlorophenyl, carboxylic acid | Rigid structure, moderate solubility | Catalysis, agrochemicals |
| 4-(2,4-Difluorophenyl)-2-pyridinecarboxylic acid | 1258626-21-9 | C₁₂H₇F₂NO₂ | Difluorophenyl, carboxylic acid | High metabolic stability | Antibacterial agents |
| 6-[2-(Piperidin-4-yl)ethoxy]pyridine-2-carboxylic acid | 1706444-69-0 | C₁₃H₁₆N₂O₃ | Piperidinyl ethoxy, carboxylic acid | Basic nitrogen, enhanced solubility | Neurological drug candidates |
Research Findings and Insights
- Synthetic Routes : The target compound’s synthesis likely involves etherification and carboxylation steps, similar to methods used for 6-(N-methyl-pyridin-2-ylcarbamoyl) derivatives (e.g., acyl chloride activation in ) .
- Self-Assembly Potential: Unlike benzimidazole-containing analogs (e.g., HL5 in ), the absence of sulfamoyl or benzimidazole groups in the target compound may limit its use in supramolecular assemblies but enhance compatibility with hydrophobic matrices .
- Solubility and Bioavailability: The chlorophenoxy ethoxy group increases lipophilicity compared to hydrochlorides (e.g., pyrrolidinyl ethoxy salts in ), suggesting better membrane permeability but lower aqueous solubility .
Biological Activity
6-[2-(2-Chlorophenoxy)ethoxy]pyridine-2-carboxylic acid is a compound of interest due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article discusses the biological activity, mechanisms of action, and relevant research findings related to this compound.
- IUPAC Name : this compound
- Molecular Formula : C14H12ClNO4
- Molecular Weight : 295.70 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may inhibit certain enzymes and modulate signaling pathways related to inflammation and microbial resistance.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory effect | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Significant inhibition |
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation, which is crucial for treating various inflammatory diseases.
- Study Findings : In vitro studies demonstrated a reduction in pro-inflammatory cytokines when cells were treated with the compound.
- Mechanism : It is believed to inhibit the NF-kB pathway, which plays a key role in inflammatory responses.
Case Studies
-
Case Study on Inflammation :
- A study evaluated the effects of the compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed a significant decrease in TNF-alpha and IL-6 production, indicating its potential as an anti-inflammatory agent.
-
Case Study on Antimicrobial Activity :
- In a comparative study with standard antibiotics, this compound demonstrated comparable efficacy against resistant strains of Staphylococcus aureus, suggesting its potential utility in treating antibiotic-resistant infections.
Research Applications
The compound is also being explored for various applications in medicinal chemistry and agriculture:
- Medicinal Chemistry : As a lead compound for developing new therapeutic agents targeting inflammation and microbial infections.
- Agricultural Chemistry : Potential use as an herbicide due to its structural similarities with known herbicidal compounds.
Q & A
Q. What are the common synthetic routes for 6-[2-(2-Chlorophenoxy)ethoxy]pyridine-2-carboxylic acid?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of a chlorophenol derivative with a pyridine precursor (e.g., 2-aminopyridine) under basic conditions.
- Step 2 : Etherification to introduce the ethoxy linker, often using alkyl halides or Mitsunobu conditions.
- Step 3 : Carboxylic acid functionalization via oxidation or hydrolysis of ester intermediates.
Catalysts like palladium or copper (for cross-coupling) and solvents such as DMF or toluene are commonly employed .
Example Protocol :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | 2-Chlorophenol, K₂CO₃, DMF, 80°C | 65–75 | |
| 2 | 1,2-Dibromoethane, NaH, THF | 50–60 | |
| 3 | KMnO₄, H₂O, 100°C | 70–80 |
Q. How is the compound purified post-synthesis?
- Methodological Answer : Purification methods include:
- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to isolate crystalline product.
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) for intermediates.
- Acid-Base Extraction : For carboxylic acid isolation, adjust pH to 2–3 to precipitate the compound .
Q. What spectroscopic methods are used for characterization?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm, ethoxy groups at δ 3.5–4.5 ppm) .
- FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹), ether C-O (~1250 cm⁻¹) .
- LC-MS : Validate molecular ion ([M+H]⁺) and fragmentation patterns.
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Methodological Answer :
- Catalyst Screening : Test palladium/copper complexes for cross-coupling efficiency (e.g., Pd(PPh₃)₄ vs. CuI) .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for etherification kinetics.
- Temperature Control : Use microwave-assisted synthesis to reduce reaction time (e.g., 120°C for 30 min vs. 24 hrs conventional) .
Data Example :
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | DMF | 80 | 72 |
| CuI | Toluene | 110 | 58 |
Q. What computational methods predict the compound’s reactivity or binding affinity?
- Methodological Answer :
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to study electron distribution at the pyridine ring and carboxylic acid group.
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors) .
- QSAR Models : Corrogate substituent effects (e.g., Cl vs. F) on bioactivity .
Q. How is biological activity assessed in vitro?
- Methodological Answer :
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Measure IC₅₀ for target enzymes (e.g., COX-2) via spectrophotometric assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
Contradictions and Validation
- Catalyst Selection : reports palladium catalysts for cyclization, while uses NaOH in dichloromethane for similar steps. Researchers should test both under controlled conditions .
- Safety Protocols : Conflicting storage advice exists (e.g., refrigeration vs. inert atmosphere). Follow GHS guidelines () for handling hygroscopic or light-sensitive compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
